![molecular formula C11H14FN B13606917 2-(2-Fluoro-3-methylphenyl)pyrrolidine](/img/structure/B13606917.png)
2-(2-Fluoro-3-methylphenyl)pyrrolidine
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Overview
Description
2-(2-Fluoro-3-methylphenyl)pyrrolidine is a fluorinated organic compound characterized by the presence of a pyrrolidine ring attached to a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methylphenyl)pyrrolidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-3-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound can be used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can also contribute to the compound’s overall stability and reactivity, allowing it to interact with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)pyrrolidine
- 2-(3-Fluoro-4-methylphenyl)pyrrolidine
- 2-(2-Chloro-3-methylphenyl)pyrrolidine
Uniqueness
2-(2-Fluoro-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique arrangement can influence the compound’s chemical properties, such as its reactivity and binding affinity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
RXZSDPBZQJBNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)F |
Origin of Product |
United States |
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